N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazine core substituted with a thiophen-2-yl group at position 7, a methyl group at position 2, and an acetamide side chain linked to a 2,4-dimethylphenyl group. The molecular formula is C₁₉H₁₈N₄O₂S₂, with a molecular weight of 410.48 g/mol (estimated based on structural analogs in ).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-11-6-7-14(12(2)9-11)22-16(25)10-24-20(26)18-19(28-13(3)21-18)17(23-24)15-5-4-8-27-15/h4-9H,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENUCMFHXBOFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key analogs differ in the phenyl ring substituents on the acetamide moiety, impacting electronic, steric, and solubility profiles:
Physicochemical Properties
- Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases logP compared to the 4-chlorophenyl analog (logP ~3.5 vs. ~3.8), favoring blood-brain barrier penetration .
- Hydrogen Bonding: The 3,4-dimethoxyphenyl analog () has 5 H-bond acceptors (vs.
Research Findings and Limitations
- Structural Insights : Crystallographic data for fluorophenyl analogs () suggest that substituent position influences molecular packing, which could correlate with stability .
- Computational Predictions : Density-functional theory () aids in modeling electronic properties but requires experimental validation for these compounds .
- Further studies on binding affinity (e.g., kinase inhibition) and ADMET profiles are needed.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of thiazolo[4,5-d]pyridazinone derivatives typically involves multi-step protocols, including cyclization, coupling, and functionalization. For example:
- Cyclization of thiazole intermediates : Use thioglycolic acid and substituted acetamides under reflux in glacial acetic acid, monitored via TLC to optimize reaction time .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for coupling aryl groups to the thiophene moiety .
- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (>95%) .
- Design of Experiments (DoE) : Apply statistical modeling to optimize variables (temperature, stoichiometry) and reduce side reactions, as demonstrated in flow-chemistry syntheses of related heterocycles .
Q. What analytical techniques are most effective for structural characterization and purity assessment?
- X-ray crystallography : Resolve complex stereochemistry (e.g., thiophene-thiazole ring conformations) .
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. How can solubility and formulation challenges be addressed in in vitro assays?
- Solubility screening : Test in DMSO (primary solvent) and dilute into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to prevent precipitation .
- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to guide solvent selection; thiophene and acetamide groups increase hydrophilicity compared to purely aromatic analogs .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the thiazolo[4,5-d]pyridazinone core in nucleophilic substitutions?
- Electrophilic sites : The 4-oxo group and C7-thiophene moiety activate the thiazole ring for nucleophilic attack. DFT calculations show electron density redistribution at C5 during reactions with amines .
- Kinetic studies : Monitor intermediates via stopped-flow UV-Vis spectroscopy to identify rate-limiting steps (e.g., ring-opening prior to acetamide coupling) .
Q. How should contradictory bioactivity data across analogs be analyzed?
- Case study : Analogs with 4-chlorophenyl vs. 4-methylphenyl substituents show conflicting antimicrobial activity. Use SAR analysis to identify steric/electronic effects:
- Electron-withdrawing groups (e.g., -Cl) enhance binding to bacterial enoyl-ACP reductase .
- Hydrophobic substituents (e.g., -CH) improve membrane permeability but reduce solubility .
- Statistical validation : Apply ANOVA to compare IC values across ≥3 independent replicates .
Q. What computational strategies predict metabolic stability and off-target interactions?
- ADMET prediction : Use SwissADME to assess CYP450 inhibition risks (e.g., thiophene sulfoxidation potential) .
- Molecular docking : Simulate binding to off-target kinases (e.g., EGFR) using AutoDock Vina; prioritize analogs with low RMSD (<2.0 Å) to avoid toxicity .
Q. How can bioactivity be enhanced via targeted modifications of the acetamide side chain?
- Substituent effects :
- Pro-drug strategies : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to improve oral absorption .
Q. What methodologies are recommended for stability studies under physiological conditions?
- Forced degradation : Expose to pH 1–13 buffers, UV light, and oxidative stress (HO) to identify labile sites (e.g., thiazole ring oxidation) .
- LC-MS/MS : Quantify degradation products (e.g., sulfoxide derivatives) and correlate with temperature/humidity stress data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
